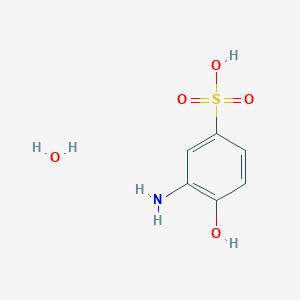
2-Aminophenol-4-sulfonic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminophenol-4-sulfonic acid hydrate, also known as 3-amino-4-hydroxybenzenesulfonic acid hydrate, is an organic compound with the molecular formula C6H7NO4S.H2O. It is commonly used as an intermediate in the synthesis of dyes and pigments. The compound appears as orange to dark red crystals and is known for its stability and solubility in alkaline solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminophenol-4-sulfonic acid hydrate typically involves the reduction of 4-chloro-3-nitrobenzenesulfonic acid. This process includes boiling the nitro compound with sodium hydroxide solution, followed by Béchamp reduction using iron powder or hydrogen . Another method involves the chlorosulfonation of p-nitrochlorobenzene, followed by ammoniation, hydrolysis, acidification, and reduction .
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process starts with the nitration of sulfanilic acid, followed by reduction and subsequent conversion to the desired product through hydroxylation and sulfonation steps .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various quinone derivatives.
Reduction: The compound can be reduced to form aminophenol derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder or hydrogen gas in the presence of a catalyst.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Aminophenol-4-sulfonic acid hydrate is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 2-aminophenol-4-sulfonic acid hydrate involves its ability to participate in various chemical reactions due to its functional groups. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, making it a valuable intermediate in organic synthesis. In biological systems, it can act as an antioxidant and enzyme inhibitor, targeting specific molecular pathways .
Comparación Con Compuestos Similares
- 3-Amino-4-hydroxybenzenesulfonic acid
- 2-Amino-5-hydroxybenzoic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Uniqueness: 2-Aminophenol-4-sulfonic acid hydrate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its stability and solubility in alkaline solutions make it particularly valuable in industrial applications .
Propiedades
IUPAC Name |
3-amino-4-hydroxybenzenesulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S.H2O/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,7H2,(H,9,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUGGDKVCGPOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70024-42-9 |
Source


|
| Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70024-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














